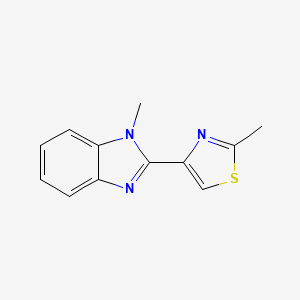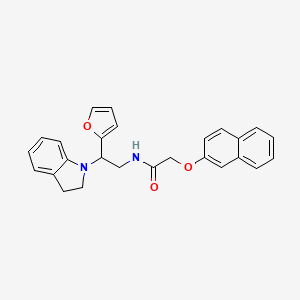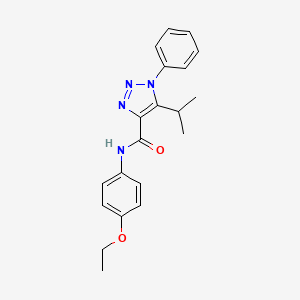![molecular formula C22H27ClN2O2 B2931311 9H-Fluoren-9-ylmethyl N-[(1R,3S)-3-(aminomethyl)-2,2-dimethylcyclobutyl]carbamate;hydrochloride CAS No. 2445749-58-4](/img/structure/B2931311.png)
9H-Fluoren-9-ylmethyl N-[(1R,3S)-3-(aminomethyl)-2,2-dimethylcyclobutyl]carbamate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound, also known as rac-(9H-fluoren-9-yl)methyl N-[(1R,3S)-3-(aminomethyl)-2,2-dimethylcyclobutyl]carbamate hydrochloride, has a CAS Number of 2445749-58-4 . It has a molecular weight of 386.92 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C22H26N2O2.ClH/c1-22(2)14(12-23)11-20(22)24-21(25)26-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19;/h3-10,14,19-20H,11-13,23H2,1-2H3,(H,24,25);1H/t14-,20-;/m1./s1 . This code provides a textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 386.92 . Other physical and chemical properties such as boiling point, density, and pKa are not available in the sources I found.Scientific Research Applications
Crystal Structure and Chemical Properties
Research into the crystal structure and chemical properties of similar compounds, like N-(Fluoren-9-ylmethoxycarbonyl)-l-isoleucine, has provided insights into the molecular configurations and interactions of fluorenyl derivatives. The study by Yamada et al. (2008) highlights the slightly pyramidalized molecular plane of the O=C—NH—Cα unit in the crystal structure, which could have implications for the reactivity and stability of related compounds, including the one of interest (Yamada, Hashizume, Shimizu, & Deguchi, 2008).
Derivatization and Analysis
The derivatization of amino acids with 9-fluorenylmethyl chloroformate derivatives is a well-established method in biochemical analysis. For instance, the improved high-performance liquid chromatography method described by Ou et al. (1996) for the separation of amino acids derivatized with Fmoc highlights the utility of these compounds in enhancing analytical throughput and reproducibility (Ou, Wilkins, Yan, Gooley, Fung, Sheumack, & Williams, 1996). This application underscores the potential relevance of the compound for biochemical analyses.
Synthesis and Utility
The synthesis and utility of 2,4,5-trichlorophenyl-(9H-fluoren-9-ylmethoxycarbonylamino)methylcarbamates as described by Babu and Kantharaju (2005) illustrate the broad utility of fluorenylmethyl carbamates in constructing complex organic molecules. These compounds serve as building blocks for the synthesis of dipeptidyl urea esters, demonstrating the versatility of fluorenyl derivatives in organic synthesis (Babu & Kantharaju, 2005).
Methodological Artifacts
The identification of methodological artifacts in the derivatization of glutamate with 9-fluorenylmethyl chloroformate, as noted by Keller et al. (1987), highlights the importance of understanding the chemical reactions and potential pitfalls in the use of fluorenyl derivatives in biochemical assays (Keller, Do, Zollinger, Winterhalter, & Cuénod, 1987).
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(1R,3S)-3-(aminomethyl)-2,2-dimethylcyclobutyl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2.ClH/c1-22(2)14(12-23)11-20(22)24-21(25)26-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19;/h3-10,14,19-20H,11-13,23H2,1-2H3,(H,24,25);1H/t14-,20-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLOWHOYQZGTFRO-DXPOFMJKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CN)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H](C[C@H]1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CN)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

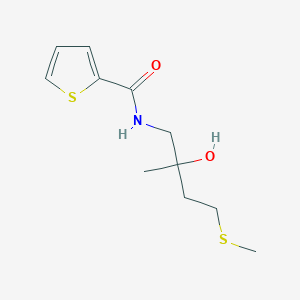
![N-(2,5-dimethylphenyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2931230.png)
![8-(butan-2-ylsulfanyl)-7-[(2-chlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2931231.png)
![4-((1-(2-(benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2931233.png)
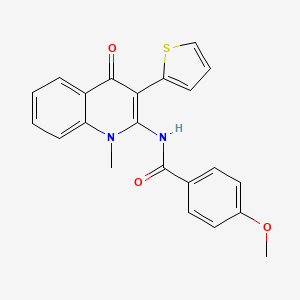
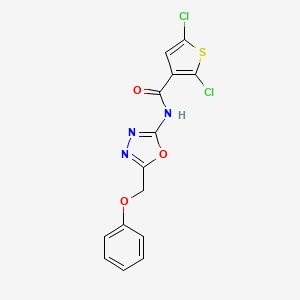
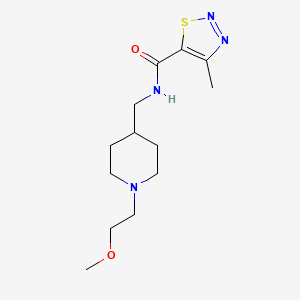
![3-(4-methoxyphenyl)-5-[(2-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B2931244.png)
![6-(9H-Fluoren-9-ylmethoxycarbonyl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B2931245.png)
![5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-3-(furan-2-yl)-1,2,4-oxadiazole](/img/structure/B2931246.png)
